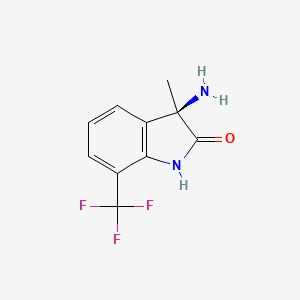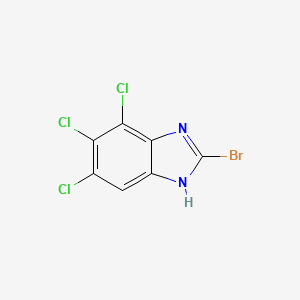![molecular formula C8H6BrIN2 B13899977 2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the formation of 2-methylimidazo[1,2-a]pyridine, which is then subjected to bromination and iodination reactions. For instance, the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the substitution of a hydrogen atom at the C-3 position, forming 3-bromo-2-methylimidazo[1,2-a]pyridine . Subsequent iodination at the C-3 position yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of appropriate solvents, catalysts, and reaction conditions is crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Bromination: Bromine in chloroform is commonly used for bromination reactions.
Iodination: Iodine or iodine monochloride can be used for iodination reactions.
Coupling Reactions: Palladium catalysts are often used in coupling reactions involving this compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological and chemical properties.
科学的研究の応用
2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
DNA Interaction: It may bind to DNA, affecting its replication and transcription.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar in structure but lacks the iodine atom.
2-Iodo-3-methylimidazo[1,2-a]pyridine: Similar in structure but lacks the bromine atom.
2-Methylimidazo[1,2-a]pyridine: The parent compound without halogen substitutions.
Uniqueness
The presence of both bromine and iodine atoms in 2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine makes it unique compared to other similar compounds
特性
IUPAC Name |
2-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-5-2-3-12-6(4-5)11-7(9)8(12)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESCXYPQQCFXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
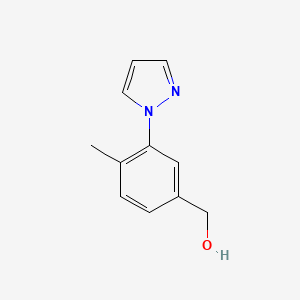
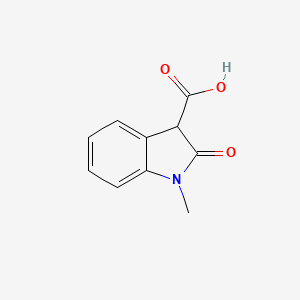
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)
![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
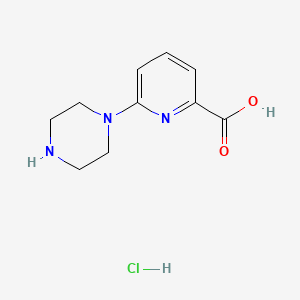
![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)
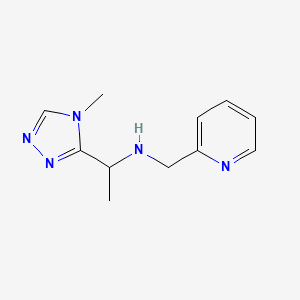
![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
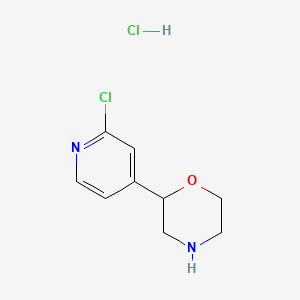

![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)
